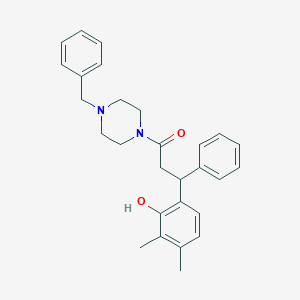
1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with benzyl chloride under basic conditions.
Attachment of the phenylpropanone moiety: This step involves the reaction of the piperazine derivative with a suitable phenylpropanone precursor under acidic or basic conditions.
Introduction of the hydroxy and dimethylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts and solvents: To enhance reaction rates and yields.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-3-phenylpropan-1-one: Lacks the hydroxy and dimethylphenyl groups.
1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxyphenyl)-3-phenylpropan-1-one: Lacks the dimethyl groups.
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-21-13-14-25(28(32)22(21)2)26(24-11-7-4-8-12-24)19-27(31)30-17-15-29(16-18-30)20-23-9-5-3-6-10-23/h3-14,26,32H,15-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXEYXYDDJRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
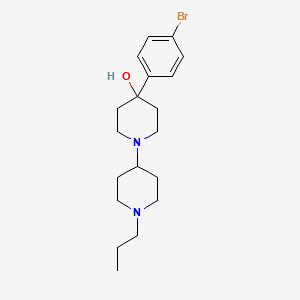
![ethyl 2-[(5E)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5077225.png)
![1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B5077231.png)
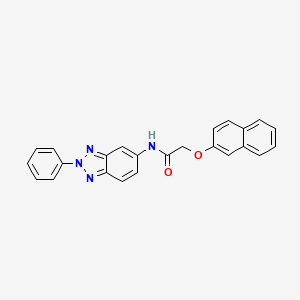

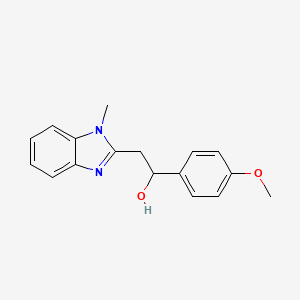
![1-[4-[(3S,4S)-4-hydroxy-1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B5077263.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5077266.png)
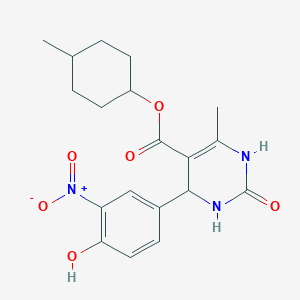
![7-[(4-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5077298.png)
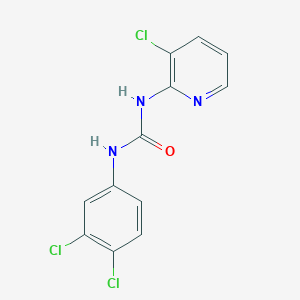
![3-benzyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5077310.png)
![N-benzyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5077312.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5077316.png)
